molecular formula C25H18FN5OS B292386 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No. B292386
M. Wt: 455.5 g/mol
InChI Key: WHMMXOPBZFFWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has a variety of biochemical and physiological effects. These include the inhibition of cell proliferation and migration, as well as the regulation of gene expression. This compound has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, as well as its ability to modulate cellular signaling pathways. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying cellular signaling pathways and gene expression. Overall, the potential applications of this compound in scientific research are promising and warrant further investigation.

Synthesis Methods

The synthesis of 2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide involves several steps. The starting materials for the synthesis are 2-aminopyridine, 2-fluorobenzaldehyde, and diphenylacetylene. These compounds are reacted together in the presence of a catalyst to form the pyrazolopyridazine core of the molecule. The resulting compound is then functionalized with a thiol group and an acetamide group to form the final product.

Scientific Research Applications

2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. This compound has been found to have activity against cancer cells, as well as anti-inflammatory and anti-oxidant properties.

properties

Molecular Formula

C25H18FN5OS

Molecular Weight

455.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide

InChI

InChI=1S/C25H18FN5OS/c26-18-13-7-8-14-19(18)31-24(17-11-5-2-6-12-17)21-22(16-9-3-1-4-10-16)28-29-25(23(21)30-31)33-15-20(27)32/h1-14H,15H2,(H2,27,32)

InChI Key

WHMMXOPBZFFWHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NN=C(C3=NN2C4=CC=CC=C4F)SCC(=O)N)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN=C(C3=NN2C4=CC=CC=C4F)SCC(=O)N)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.